
4-Ethyl-2-(hydroxymethyl)-6-sulfanylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2-(hydroxymethyl)-6-sulfanylphenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of an ethyl group, a hydroxymethyl group, and a sulfanyl group attached to a benzene ring. Phenolic compounds are known for their diverse chemical properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(hydroxymethyl)-6-sulfanylphenol can be achieved through several synthetic routes. One common method involves the alkylation of a phenol derivative with an ethyl halide in the presence of a base. The hydroxymethyl group can be introduced through a formylation reaction, followed by reduction. The sulfanyl group can be added via a thiolation reaction using a suitable thiol reagent.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-2-(hydroxymethyl)-6-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The phenolic hydroxyl group can be reduced to a hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of hydrocarbons
Substitution: Formation of substituted phenols
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2-(hydroxymethyl)-6-sulfanylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the phenolic hydroxyl group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Ethyl-2-(hydroxymethyl)-6-sulfanylphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The sulfanyl group can form disulfide bonds, which may play a role in protein stabilization and enzyme activity modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-(hydroxymethyl)-6-sulfanylphenol: Similar structure but with a methyl group instead of an ethyl group.
4-Ethyl-2-(hydroxymethyl)-6-methylphenol: Similar structure but with a methyl group instead of a sulfanyl group.
4-Ethyl-2-(hydroxymethyl)-6-hydroxyphenol: Similar structure but with a hydroxyl group instead of a sulfanyl group.
Uniqueness
4-Ethyl-2-(hydroxymethyl)-6-sulfanylphenol is unique due to the presence of both the ethyl and sulfanyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
88661-08-9 |
|---|---|
Molekularformel |
C9H12O2S |
Molekulargewicht |
184.26 g/mol |
IUPAC-Name |
4-ethyl-2-(hydroxymethyl)-6-sulfanylphenol |
InChI |
InChI=1S/C9H12O2S/c1-2-6-3-7(5-10)9(11)8(12)4-6/h3-4,10-12H,2,5H2,1H3 |
InChI-Schlüssel |
CNFYNINIPPMCDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C(=C1)S)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


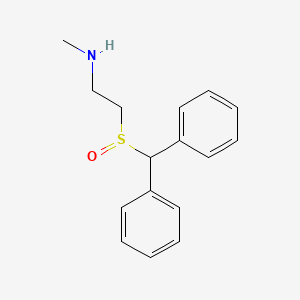

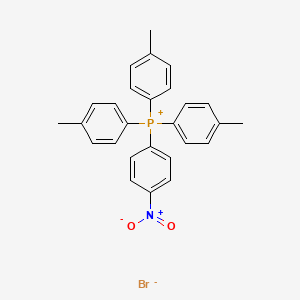
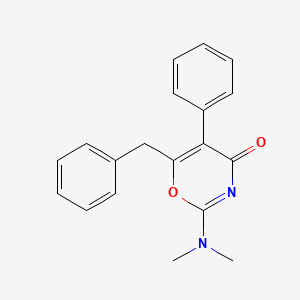

![1,3-Dioxo-1,3,3',4'-tetrahydrospiro[indene-2,2'-pyran]-4'-yl acetate](/img/structure/B14381139.png)


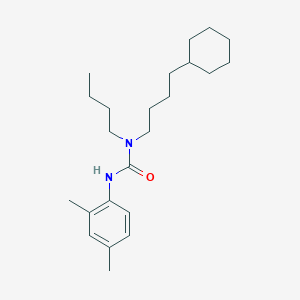
![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14381155.png)
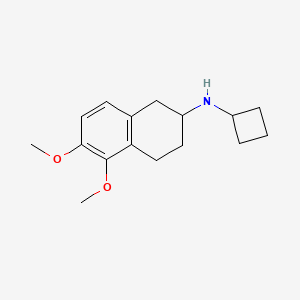

![[4-(Benzenesulfonyl)butoxy]benzene](/img/structure/B14381175.png)
![4-[(E)-(Hydrazinylmethylidene)amino]-1,2,5-oxadiazole-3-carboxylic acid](/img/structure/B14381176.png)
